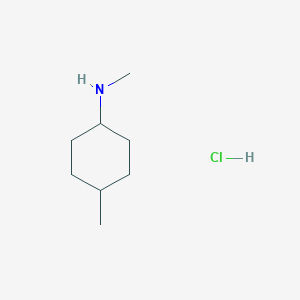

Trans-methyl-(4-methyl-cyclohexyl)-amine hydrochloride

Description

Trans-methyl-(4-methyl-cyclohexyl)-amine hydrochloride is a secondary amine hydrochloride with a cyclohexane backbone substituted by a methyl group at the 4-position and a methylamine group in the trans configuration.

Properties

IUPAC Name |

N,4-dimethylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-7-3-5-8(9-2)6-4-7;/h7-9H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWXWKSPPKXWOOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)NC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229007-16-3 | |

| Record name | N,4-dimethylcyclohexan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-methyl-(4-methyl-cyclohexyl)-amine hydrochloride typically involves the hydrogenation of 4-methylcyclohexanone followed by amination. The reaction conditions often include the use of hydrogen gas and a suitable catalyst such as palladium on carbon (Pd/C) for the hydrogenation step. The amination step can be carried out using ammonia or an amine source under controlled temperature and pressure conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of high-purity starting materials and advanced purification techniques is essential to obtain the desired product with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Trans-methyl-(4-methyl-cyclohexyl)-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form more saturated amines.

Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-methylcyclohexanone, while reduction can produce more saturated amines.

Scientific Research Applications

Chemical Applications

Building Block for Organic Synthesis

Trans-methyl-(4-methyl-cyclohexyl)-amine hydrochloride serves as a crucial building block in the synthesis of complex organic molecules. Its structure allows for various chemical transformations, enabling the creation of diverse derivatives through oxidation, reduction, and substitution reactions.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to ketones or aldehydes | Potassium permanganate, Chromium trioxide |

| Reduction | Forms corresponding alcohols or amines | Sodium borohydride, Lithium aluminum hydride |

| Substitution | Participates in nucleophilic substitution | Alkyl halides, Acyl chlorides |

Biological Applications

Potential Spermidine Synthase Inhibitor

Research has indicated that this compound may inhibit spermidine synthase, an enzyme involved in polyamine biosynthesis. This inhibition can lead to decreased cell proliferation and increased apoptosis, making it a candidate for cancer therapy.

Case Study: Cancer Research

In studies examining its effects on cancer cell lines, this compound demonstrated significant inhibition of tumor growth in vitro. The compound's mechanism involves interference with polyamine metabolism, which is crucial for cancer cell survival and proliferation.

Medical Applications

Therapeutic Potential in Neurodegenerative Disorders

The compound is being explored for its therapeutic effects in various diseases, including neurodegenerative disorders. Its ability to modulate cellular functions through the inhibition of specific pathways shows promise for developing novel treatments.

Table 2: Potential Medical Applications

| Disease Type | Application Description |

|---|---|

| Cancer | Inhibition of tumor growth via spermidine synthase inhibition |

| Neurodegenerative Disorders | Modulation of cellular pathways for neuroprotection |

Industrial Applications

Production of Specialty Chemicals and Pharmaceuticals

this compound is utilized in the production of specialty chemicals and pharmaceuticals. Its versatility as an intermediate allows it to be incorporated into various formulations and chemical processes.

Case Study: Pharmaceutical Manufacturing

In pharmaceutical applications, this compound has been used as an intermediate in the synthesis of drugs targeting hypertension and chronic pain management. Its efficiency in production processes contributes to lower costs and higher yields.

Mechanism of Action

The mechanism of action of trans-methyl-(4-methyl-cyclohexyl)-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The compound may also act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Key Identifiers:

- Molecular Formula : C₈H₁₈ClN (hydrochloride salt)

- Molecular Weight : 163.69 g/mol

- CAS Numbers : 25861-06-7 (primary) ; 33483-65-7 (alternative)

- SMILES : CC1CCC(CC1)NC

- InChIKey : YBPHGVBAJQGYDH-UHFFFAOYSA-N

The compound is characterized by its trans stereochemistry, where the 4-methyl and N-methyl groups are positioned on opposite sides of the cyclohexane ring. This configuration influences its physicochemical properties, including solubility, polarity, and intermolecular interactions .

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Key Differences and Implications

Primary vs. Secondary Amines :

- The primary amine trans-4-methylcyclohexylamine hydrochloride (C₇H₁₆ClN) exhibits higher basicity compared to the secondary amine This compound due to reduced steric hindrance in protonation .

- Secondary amines like the target compound are less reactive in nucleophilic substitution but more lipophilic, influencing their pharmacokinetic profiles .

The ester group in Methyl 2-(trans-4-(aminomethyl)cyclohexyl)acetate hydrochloride (C₁₀H₂₀ClNO₂) introduces hydrolytic instability but enables prodrug functionality .

Stereochemical and Collision Cross-Section (CCS) Analysis :

- The target compound’s trans configuration results in a distinct CCS value of 120.5 Ų for the [M+H]+ ion in mass spectrometry, differing from cis isomers or bulkier analogues .

Biological Activity

Trans-methyl-(4-methyl-cyclohexyl)-amine hydrochloride is a compound with notable biological activity, particularly in the pharmaceutical field. It is recognized for its potential applications in various therapeutic areas, including its role as an intermediate in the synthesis of drugs targeting conditions such as hypertension and chronic pain.

Pharmacological Properties

This compound exhibits several pharmacological properties that contribute to its therapeutic potential:

- Antihypertensive Effects : This compound is a precursor in the synthesis of glimepiride, a medication used to manage hypertension by enhancing insulin secretion from the pancreas and improving insulin sensitivity in peripheral tissues .

- Pain Management : It is also linked to the development of drugs that inhibit metabotropic glutamate receptor 1 (mGluR1), which are being investigated for treating chronic pain conditions .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Receptor Modulation : The compound acts on specific receptors involved in pain pathways, suggesting a mechanism that may modulate pain perception and inflammation.

- Cellular Effects : Research indicates that derivatives of this compound can influence cellular processes, including apoptosis and cell cycle regulation, demonstrating potential anticancer properties .

Anticancer Activity

A study evaluated the effects of compounds related to this compound on cancer cell lines. The findings revealed significant alterations in cell viability and morphology, indicating potential cytotoxic effects against breast cancer cells. The compound exhibited an IC50 value comparable to established anticancer agents, suggesting efficacy in inhibiting tumor growth .

Antimicrobial Properties

Other research highlighted the antimicrobial activity of related compounds against various bacterial strains. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising minimum inhibitory concentrations (MIC) that suggest effectiveness as antibacterial agents .

Comparative Biological Activity

| Activity Type | This compound | Comparison Compound | Observations |

|---|---|---|---|

| Antihypertensive | Precursor for glimepiride | Glimepiride | Effective in reducing blood pressure |

| Pain Management | Inhibits mGluR1 | Other mGluR inhibitors | Potentially reduces chronic pain |

| Anticancer | Induces apoptosis in cancer cells | Established chemotherapeutics | Comparable IC50 values against tumor cells |

| Antimicrobial | Active against S. aureus and E. coli | Ciprofloxacin | Higher MIC values than conventional antibiotics |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing trans-methyl-(4-methyl-cyclohexyl)-amine hydrochloride, and how do reaction conditions influence stereochemical purity?

- Methodology :

- Ring formation : Start with 4-methylcyclohexanone, reduce to 4-methylcyclohexanol, followed by amination with methylamine under catalytic hydrogenation (e.g., using Pd/C).

- Salt formation : Treat the free amine with HCl in anhydrous ethanol to yield the hydrochloride salt .

- Stereochemical control : Optimize reaction temperature and solvent polarity to favor the trans isomer. Use chiral HPLC or NMR (e.g., -NMR coupling constants) to confirm configuration .

Q. How can researchers validate the purity and structural identity of this compound?

- Methodology :

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>98%) .

- Spectroscopy : Confirm the amine and hydrochloride moieties via FT-IR (N-H stretch ~2500 cm, Cl peak in XPS) .

- Elemental analysis : Compare experimental C, H, N, and Cl percentages with theoretical values .

Q. What are the key physical properties (e.g., solubility, melting point) critical for handling this compound in aqueous and organic systems?

- Methodology :

- Solubility profiling : Test in polar (water, ethanol) and non-polar solvents (DCM, hexane) using gravimetric analysis .

- Thermal stability : Perform DSC/TGA to determine melting/decomposition points (~200–250°C for hydrochloride salts) .

Advanced Research Questions

Q. How does the trans-configuration impact intermolecular interactions in crystal packing, and what analytical tools can elucidate these structural features?

- Methodology :

- X-ray crystallography : Resolve crystal structure to analyze hydrogen-bonding networks between NH and Cl. Compare with cis isomers to assess steric effects .

- DFT calculations : Model electrostatic potential surfaces to predict reactivity and solvation behavior .

Q. What experimental strategies resolve contradictions in reported thermodynamic data (e.g., vapor pressure, enthalpy of sublimation) for amine hydrochlorides?

- Methodology :

- Thermogravimetric analysis (TGA) : Measure vapor–solid equilibrium pressures under controlled humidity. Use ferrocene as a calibration standard to improve accuracy .

- Data reconciliation : Compare results with literature using the Clausius-Clapeyron equation; address discrepancies via sensitivity analysis of experimental parameters (e.g., heating rate) .

Q. How can researchers optimize catalytic systems for enantioselective synthesis of trans-methyl-(4-methyl-cyclohexyl)-amine derivatives?

- Methodology :

- Chiral catalysts : Screen transition-metal complexes (e.g., Ru-BINAP) for asymmetric hydrogenation of imine precursors .

- Kinetic resolution : Monitor enantiomeric excess (ee) via chiral GC or circular dichroism (CD) spectroscopy .

Q. What role does this compound play in studying structure-activity relationships (SAR) for biologically active amines?

- Methodology :

- Receptor binding assays : Functionalize the amine group for conjugation with fluorophores (e.g., FITC) to track interactions with GPCRs or ion channels .

- Molecular docking : Simulate binding affinities with target proteins (e.g., serotonin receptors) using AutoDock Vina .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.